N-(2,3-difluorophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide
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Overview
Description
N-(2,3-difluorophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group, a methylsulfanyl group, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-difluorophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via amidation reactions, often using reagents like carboxylic acids or their derivatives.
Substitution with Difluorophenyl Group: The difluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.
Addition of Methylsulfanyl Group: The methylsulfanyl group can be added using thiolation reactions, often involving thiol reagents.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-difluorophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-(2,3-difluorophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of enzymes or receptors.
Medicine: As a candidate for drug development, particularly in targeting specific diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3-difluorophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-difluorophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide
- N-(2,3-difluorophenyl)-2-(ethylsulfanyl)pyridine-3-carboxamide
- N-(2,3-difluorophenyl)-2-(methylsulfanyl)pyridine-3-carboxylic acid
Uniqueness
N-(2,3-difluorophenyl)-2-(methylsulfanyl)pyridine-3-carboxamide may exhibit unique properties due to the specific positioning of its functional groups, which can influence its reactivity, biological activity, and overall stability compared to similar compounds.
Properties
Molecular Formula |
C13H10F2N2OS |
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Molecular Weight |
280.29 g/mol |
IUPAC Name |
N-(2,3-difluorophenyl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H10F2N2OS/c1-19-13-8(4-3-7-16-13)12(18)17-10-6-2-5-9(14)11(10)15/h2-7H,1H3,(H,17,18) |
InChI Key |
CKPLCBDKIWLGSS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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